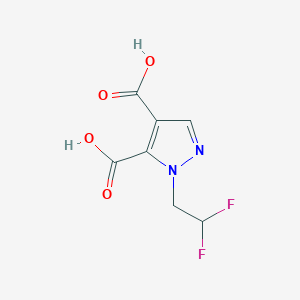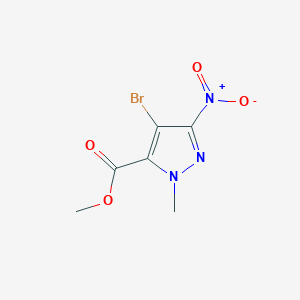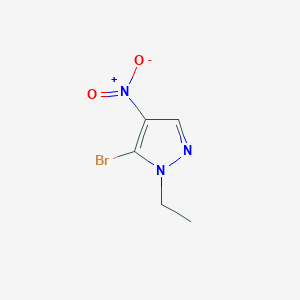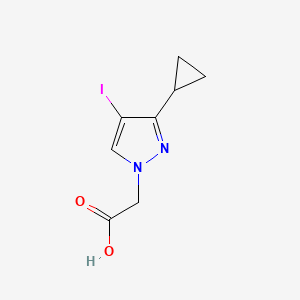![molecular formula C13H13N3O2 B10908602 2-methoxy-6-{(E)-[2-(pyridin-4-yl)hydrazinylidene]methyl}phenol](/img/structure/B10908602.png)
2-methoxy-6-{(E)-[2-(pyridin-4-yl)hydrazinylidene]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3-methoxybenzaldehyde 1-(4-pyridyl)hydrazone is a chemical compound that belongs to the class of hydrazones Hydrazones are compounds formed by the reaction of hydrazines with aldehydes or ketones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-3-methoxybenzaldehyde 1-(4-pyridyl)hydrazone typically involves the condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and 4-pyridylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone bond, and the product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-methoxybenzaldehyde 1-(4-pyridyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone to its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted hydrazones.
Scientific Research Applications
2-Hydroxy-3-methoxybenzaldehyde 1-(4-pyridyl)hydrazone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to form complexes with metal ions, which exhibit anti-proliferative effects in cancer cells.
Material Science: It is used in the synthesis of Schiff base ligands, which are important in the development of coordination complexes with various applications.
Biological Studies: The compound’s ability to chelate metal ions makes it useful in studying metal ion interactions in biological systems.
Mechanism of Action
The mechanism of action of 2-hydroxy-3-methoxybenzaldehyde 1-(4-pyridyl)hydrazone involves its ability to form complexes with metal ions. These complexes can exhibit biological activity, such as anti-proliferative effects in cancer cells. The hydrazone moiety can chelate metal ions, leading to the formation of stable complexes that can interfere with cellular processes, such as DNA replication and enzyme activity .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-methoxybenzaldehyde: This compound is an isomer of 2-hydroxy-3-methoxybenzaldehyde and is used in similar applications, such as the synthesis of Schiff base ligands.
5-Bromo-2-hydroxybenzaldehyde: This compound is used in the synthesis of thiosemicarbazones, which have applications in medicinal chemistry.
Uniqueness
2-Hydroxy-3-methoxybenzaldehyde 1-(4-pyridyl)hydrazone is unique due to its specific structure, which allows it to form stable complexes with metal ions. This property makes it particularly valuable in medicinal chemistry for developing metal-based anticancer agents. Its ability to participate in various chemical reactions also enhances its versatility in synthetic chemistry.
Properties
Molecular Formula |
C13H13N3O2 |
|---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
2-methoxy-6-[(E)-(pyridin-4-ylhydrazinylidene)methyl]phenol |
InChI |
InChI=1S/C13H13N3O2/c1-18-12-4-2-3-10(13(12)17)9-15-16-11-5-7-14-8-6-11/h2-9,17H,1H3,(H,14,16)/b15-9+ |
InChI Key |
GKQUVQRJOSSGQD-OQLLNIDSSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N/NC2=CC=NC=C2 |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NNC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-(Dimethylamino)phenyl]-3-hydroxycyclohex-2-en-1-one](/img/structure/B10908519.png)


![(5Z)-3-(4-chlorophenyl)-6-hydroxy-5-{[(6-methoxy-1,3-benzothiazol-2-yl)amino]methylidene}pyrimidine-2,4(3H,5H)-dione](/img/structure/B10908538.png)
![ethyl (2-{(E)-[2-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazinylidene]methyl}phenoxy)acetate](/img/structure/B10908544.png)



![3-amino-2-[(2-hydrazinyl-4-oxoquinazolin-3(4H)-yl)amino]quinazolin-4(3H)-one](/img/structure/B10908585.png)
![methyl 1-[2-(cyclopentylamino)-2-oxoethyl]-3,6-dicyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10908589.png)

![3-[({(2E)-2-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]hydrazinyl}carbonothioyl)amino]benzoic acid](/img/structure/B10908596.png)
![ethyl 2-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10908609.png)
![3-amino-6-(difluoromethyl)-N-(2-methoxyphenyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10908617.png)
